2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6(4-12)5-3-10-2-1-7(5)11-8/h1-4,11H |
InChI Key |
HFKVHTWYUGEYJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Directed Ortho-Metalation for Aldehyde Installation
A lithiation-formylation sequence, analogous to methods used for 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, offers a plausible pathway:
-
Protection of the pyrrole nitrogen with a triisopropylsilyl (TIPS) group to prevent side reactions.
-
Directed lithiation at position 3 using s-butyllithium at -78°C in tetrahydrofuran (THF).
-
Quenching with dimethylformamide (DMF) to introduce the aldehyde functionality.
Experimental data from related systems show yields of 81% for analogous formylation steps. Critical parameters include:
-
Temperature control (-78°C to 0°C) to prevent ring-opening
-
Stoichiometric excess of DMF (5–6 equiv)
Table 1: Optimization of Lithiation-Formylation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Lithiation Temp | -78°C to -60°C | Prevents decomposition |
| DMF Equivalents | 4.5–5.5 equiv | Maximizes aldehyde formation |
| Reaction Time | 1–2 h post-lithiation | Minimizes side products |
Chlorination Strategies
Electrophilic Chlorination
Direct chlorination of the pyrrolopyridine core using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) must address competing reactivity at multiple positions. Computational studies suggest that the electron-rich C2 position is favored for electrophilic attack when the N1 nitrogen is protected.
Nucleophilic Chlorination via SNAr
For substrates bearing leaving groups (e.g., bromine) at C2, palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) with chloride sources can be employed. The use of CuCl2 in DMF at 120°C has achieved 75–85% chlorination yields in related azaindoles.
Cyclocondensation Routes
Hantzsch-Type Cyclization
Construction of the pyrrolo[3,2-c]pyridine ring from 3-aminopyridine derivatives and α,β-unsaturated aldehydes:
-
Condensation of 3-amino-2-chloropyridine with acrolein derivatives
-
Acid-catalyzed cyclization (e.g., HCl/EtOH, 80°C)
This method benefits from inherent regioselectivity but requires careful control of the aldehyde oxidation state to prevent over-oxidation.
Buchwald-Hartwig Amination
A palladium-catalyzed approach for assembling the bicyclic core:
-
Coupling of 2-chloro-3-bromopyridine with propargylamine
-
Cyclization under basic conditions (K2CO3, DMF, 100°C)
-
Oxidative formylation using MnO2
This route achieves 65–70% overall yield in related systems but necessitates rigorous exclusion of oxygen.
Protective Group Management
Silicon-Based Protecting Groups
Triisopropylsilyl (TIPS) protection of the pyrrole nitrogen, as demonstrated in the synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, prevents unwanted side reactions during lithiation and formylation. Deprotection using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) achieves >95% recovery of the free NH group.
Tosyl Protection Alternatives
While tosyl groups offer stability, their removal requires harsh alkaline conditions (e.g., NaOH/MeOH, reflux), which may degrade aldehyde functionalities. Comparative studies favor TIPS for aldehyde-containing intermediates.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Substitution Reactions
The chloro substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions.
Aldehyde Functionalization
The carbaldehyde group participates in condensation and nucleophilic addition reactions.
Reduction and Oxidation
The aldehyde group is redox-active, enabling further derivatization.
Cross-Coupling Reactions
The pyrrolopyridine core participates in palladium-mediated couplings.
Cyclization and Ring Expansion
The scaffold serves as a precursor for fused heterocycles.
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Intramolecular Cyclization | PTSA, toluene, Δ | Tetracyclic quinazoline analogs | Forms anticancer candidates via aldehyde-amine condensation. |
Mechanistic Insights
-
Electrophilic Aromatic Substitution (EAS): The chloro group deactivates the ring, directing incoming electrophiles to position 5 or 7.
-
Nucleophilic Additions: The aldehyde’s electrophilicity is enhanced by conjugation with the electron-deficient pyrrolopyridine ring, facilitating rapid reactions with amines and hydrazines .
Scientific Research Applications
Medicinal Chemistry
1.1. Inhibition of MPS1 Kinase
One of the prominent applications of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is in the development of inhibitors for the MPS1 kinase, which plays a crucial role in cell division and cancer progression. Research has shown that derivatives based on the pyrrolo[3,2-c]pyridine scaffold exhibit potent inhibitory activity against MPS1, with some compounds demonstrating an IC50 value as low as 0.025 μM. These compounds were found to stabilize an inactive conformation of MPS1, making them potential candidates for cancer therapeutics .
1.2. FGFR Inhibition
Another significant application is in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A series of pyrrolo[2,3-b]pyridine derivatives were synthesized, with one compound exhibiting IC50 values against FGFR1–4 in the nanomolar range (7-712 nM). This compound also demonstrated anti-proliferative effects on breast cancer cells and induced apoptosis . The structural similarities between these derivatives and this compound suggest potential for further optimization.
Organic Synthesis
2.1. Synthetic Pathways
The synthesis of this compound can be achieved through several methods involving palladium-mediated coupling reactions and subsequent modifications. For instance, starting from substituted pyrroles, researchers have successfully applied Knoevenagel condensation followed by Curtius rearrangement to obtain this compound . These synthetic routes demonstrate its versatility as a building block for more complex molecular architectures.
2.2. Case Study: Synthesis from Pyrrole Precursors
A notable case study involved the synthesis of substituted pyrrolo[3,2-c]pyridines using 2-substituted pyrroles as precursors. The reaction conditions included catalytic systems that facilitated the formation of the desired heterocycles with good yields. This approach highlights the compound's utility in generating diverse derivatives that can be screened for biological activity .
3.1. Anticancer Properties
The pharmacological profile of this compound derivatives indicates a range of biological activities beyond kinase inhibition. For example, some derivatives have shown promise as anticancer agents due to their ability to induce apoptosis and inhibit cell migration in various cancer cell lines . This opens avenues for further investigation into their mechanisms of action and therapeutic applications.
3.2. Other Biological Activities
In addition to anticancer effects, pyrrolo[3,2-c]pyridine derivatives are being explored for other therapeutic potentials such as anti-inflammatory and antimicrobial activities. Their structural diversity allows for modifications that can enhance efficacy and selectivity against specific biological targets .
Mechanism of Action
The biological activity of 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is often related to its ability to interact with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Substitution Effects
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 1000341-64-9)
- Molecular Formula : C₈H₅ClN₂O (identical to the target compound).
- Key Differences : Chlorine substitution at position 6 instead of position 2.
- Physicochemical Properties: Density: 1.5±0.1 g/cm³ vs. unrecorded for the 2-chloro isomer. Boiling Point: 418.0±40.0°C (vs.
- Reactivity : Position 6 chloro substitution may alter electronic effects, influencing nucleophilic attack sites.
4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS: 1000341-87-6)
Functional Group Variants
Carboxylic Acid Derivatives
- 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) :
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) :
Biological Activity
2-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties. The compound features a fused pyrrole and pyridine ring system, along with a chloro substituent and an aldehyde functional group. This structure not only enhances its chemical reactivity but also suggests diverse biological activities that warrant further investigation.
- Molecular Formula : C8H5ClN2O
- Molecular Weight : 180.59 g/mol
- IUPAC Name : this compound
The presence of the chloro and aldehyde groups allows for various chemical transformations, making this compound a valuable scaffold in drug development.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological properties, particularly in the context of cancer treatment. Its ability to inhibit specific enzymes and receptors positions it as a candidate for therapeutic applications.
Key Biological Activities
-
Inhibition of MPS1 Kinase :
- Studies have shown that derivatives based on the pyrrolo[3,2-c]pyridine scaffold can selectively inhibit MPS1 kinase, which is crucial for cell cycle regulation. For instance, one study reported an IC50 value of 0.025 μM for a related compound against MPS1, demonstrating potent activity in a human tumor xenograft model .
- Antitumor Activity :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The chloro substituent enhances lipophilicity and may influence the compound's interaction with biological targets.
- The aldehyde group is critical for reactivity and potential binding interactions with enzymes or receptors.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving cyclization and chlorination. For example, a modified Vilsmeier-Haack reaction can introduce the aldehyde group, while regioselective chlorination is achieved using POCl₃. Optimization includes controlling temperature (e.g., 80–100°C for cyclization) and solvent polarity (e.g., DMF for aldehyde formation). Monitoring intermediates via TLC and adjusting stoichiometric ratios of reagents (e.g., 1.2 equivalents of chlorinating agents) can improve yields .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons in the pyrrolopyridine scaffold resonate between δ 7.5–8.5 ppm. 13C NMR confirms the aldehyde carbon at ~190 ppm .
- X-ray Crystallography : Single-crystal diffraction resolves bond angles and distances, validating the fused bicyclic structure and chlorine/aldehyde positioning. Discrepancies >0.05 Å in bond lengths warrant re-evaluation of synthetic conditions .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) separates the aldehyde from polar by-products. Recrystallization in ethanol/water (7:3 v/v) enhances purity (>95%). HPLC with a C18 column (acetonitrile/water mobile phase) monitors trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
